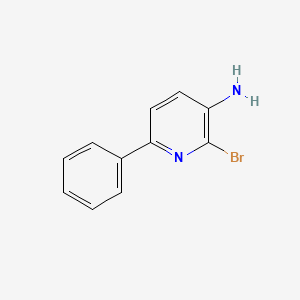
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea is a chemical compound that belongs to the class of ureas
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves the following steps:
Formation of 1,5-dimethyl-1H-pyrazol-3-yl ethylamine: This can be achieved by reacting 1,5-dimethyl-1H-pyrazole with ethylamine under suitable conditions.
Introduction of the fluorobenzyl group: The fluorobenzyl group is introduced through a reaction with 4-fluorobenzylamine.
Formation of the urea group: The final step involves the reaction of the intermediate with an isocyanate or carbonyl diimidazole to form the urea group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring or the fluorobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction: Amine derivatives and alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown potential as an antileishmanial and antimalarial agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Agriculture: It can be used as a precursor for the synthesis of herbicides and pesticides due to its ability to disrupt biological processes in pests and weeds.
Material Science: The compound's properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea exerts its effects involves interactions with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, altering their activity. The fluorobenzyl group enhances the compound's binding affinity and selectivity.
Molecular Targets and Pathways:
Enzymes involved in metabolic pathways.
Receptors on cell surfaces.
Pathways related to disease progression, such as those involved in malaria and leishmaniasis.
Vergleich Mit ähnlichen Verbindungen
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-fluorobenzyl)urea
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(2-fluorobenzyl)urea
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-chlorobenzyl)urea
Uniqueness: 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea stands out due to its specific substitution pattern on the benzyl group, which can influence its biological activity and chemical properties. The presence of the fluorine atom at the para-position enhances its binding affinity and metabolic stability compared to its analogs.
Eigenschaften
IUPAC Name |
1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O/c1-11-9-14(19-20(11)2)7-8-17-15(21)18-10-12-3-5-13(16)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSMLCBUVHYAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2936652.png)

![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2936654.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2936655.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2936657.png)


![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2936664.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2936672.png)


